3-Butyn-1-ol, 4-(4-chlorophenyl)-

描述

Structural and Synthetic Context of 3-Butyn-1-ol (B147353), 4-(4-chlorophenyl)-

Structural Features

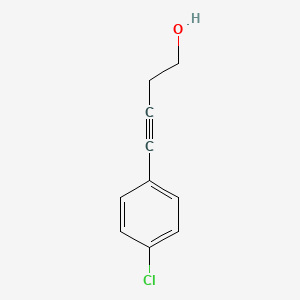

The compound 3-Butyn-1-ol, 4-(4-chlorophenyl)-, with the CAS Number 52999-16-3, is a specific example of an aryl-substituted alkynol. Its structure consists of a four-carbon butynol (B8639501) chain. A hydroxyl (-OH) group is located at the first carbon (C1), and a carbon-carbon triple bond exists between C3 and C4. The terminal carbon of the alkyne is substituted with a 4-chlorophenyl group, which introduces both steric bulk and specific electronic effects due to the presence of the chlorine atom. vulcanchem.com The IUPAC name for this compound is 4-(4-chlorophenyl)but-3-yn-1-ol. vulcanchem.com

Below is a table summarizing the fundamental properties of this compound.

Table 1: Fundamental Properties of 3-Butyn-1-ol, 4-(4-chlorophenyl)-| Property | Value |

|---|---|

| CAS Number | 52999-16-3 |

| Molecular Formula | C₁₀H₉ClO vulcanchem.com |

| Molecular Weight | 180.63 g/mol vulcanchem.com |

| IUPAC Name | 4-(4-chlorophenyl)but-3-yn-1-ol vulcanchem.com |

Synthetic Context

The synthesis of aryl-substituted alkynols like 3-Butyn-1-ol, 4-(4-chlorophenyl)- typically involves modern cross-coupling reactions. While specific literature detailing the synthesis of this exact molecule is not prevalent, its structure suggests plausible synthetic routes based on established methodologies for similar compounds. One of the most common methods for forming the aryl-alkyne bond is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide.

Another viable approach involves the use of organometallic reagents. For instance, the lithium or magnesium acetylide of but-3-yn-1-ol could be reacted with a suitable 4-chlorophenyl electrophile. The synthesis of the parent compound, 3-butyn-1-ol, can be achieved through methods such as the reaction of sodium or lithium acetylide with ethylene (B1197577) oxide or via a Grignard reaction involving acetylene (B1199291) gas and ethylene oxide. researchgate.netgoogle.com

The table below outlines potential synthetic strategies that could be adapted for the preparation of 3-Butyn-1-ol, 4-(4-chlorophenyl)-.

Table 2: Potential Synthetic Routes| Reaction Name | Reactant 1 | Reactant 2 | Catalyst/Reagents | Description |

|---|---|---|---|---|

| Sonogashira Coupling | 3-Butyn-1-ol | 1-chloro-4-iodobenzene (B104392) | Pd catalyst, Cu(I) cocatalyst, base | A robust method for forming a C-C bond between a terminal alkyne and an aryl halide. |

| Grignard-type Reaction | Ethynylmagnesium chloride (from acetylene) google.com | 4-(4-chlorophenyl)-2-iodoethanol | Not applicable | Nucleophilic attack of the Grignard reagent on an electrophilic carbon, followed by appropriate workup. |

| Stille Coupling | 4-(tributylstannyl)but-3-yn-1-ol | 1-chloro-4-iodobenzene | Pd catalyst | Coupling of an organotin compound with an organic halide. nih.gov |

| Negishi Coupling | 4-(chlorozinc)but-3-yn-1-ol | 1-chloro-4-iodobenzene | Pd or Ni catalyst | Coupling of an organozinc compound with an organic halide. nih.gov |

Historical Development and Contemporary Significance of Alkynol Architectures in Chemical Research

Historical Development

The history of alkynol chemistry is intertwined with the broader history of organic chemistry. wikipedia.org Early work in the 19th century by chemists like Friedrich Wöhler laid the groundwork for understanding organic compounds. wikipedia.org The synthesis of alkyl- and aryl-substituted compounds was advanced by reactions like the Wurtz-Fittig reaction in the 1860s, which allowed for the coupling of alkyl and aryl halides. acs.org However, these early methods often required harsh conditions and had limited functional group tolerance.

The 20th century saw the development of more sophisticated synthetic methods. The discovery and refinement of reactions involving organometallic reagents, particularly those based on lithium and magnesium (Grignard reagents), provided more versatile pathways to C-C bond formation. A significant leap forward came with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the century. Reactions named after pioneers like Heck, Suzuki, Stille, Negishi, and Sonogashira revolutionized organic synthesis, offering mild, efficient, and highly selective ways to construct complex molecules, including aryl-substituted alkynols. acs.org These developments moved the field from relying on classical substitution chemistry to employing powerful catalytic systems. acs.orgacs.org

Contemporary Significance

Today, alkynol architectures are recognized as crucial building blocks in numerous areas of chemical research. Their significance stems from the versatile reactivity of both the alkyne and alcohol functionalities.

Medicinal Chemistry and Drug Discovery : Aryl-substituted alkynols are prevalent scaffolds in the development of new therapeutic agents. researchgate.net The rigid alkyne linker can orient functional groups in a precise three-dimensional arrangement, which is critical for effective binding to biological targets like enzymes and receptors. mdpi.com The aryl group can participate in crucial π-stacking interactions within a protein's active site, while the hydroxyl group provides a key hydrogen bonding point. Furthermore, the introduction of specific substituents, such as the trifluoromethyl group, can enhance metabolic stability and cell permeability. mdpi.com The iterative process of designing, synthesizing, and testing compounds built around these cores is central to modern drug discovery. nih.govnih.gov

Organic Synthesis and Methodology : Alkynols are versatile intermediates for synthesizing more complex molecular frameworks. The alkyne can be hydrogenated to form alkenes or alkanes, hydrated to yield ketones, or used in cycloaddition reactions to build ring systems. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid or converted into a leaving group for substitution reactions. This synthetic flexibility makes them invaluable in the total synthesis of natural products and other complex organic targets. orgsyn.orgorgsyn.org

Materials Science : The unique electronic and structural properties of molecules containing the alkynyl group are exploited in materials science. They can be used as monomers for the synthesis of functional polymers or as components in the construction of molecular wires and other nanoscale electronic devices. acs.orgmdpi.com The ability to incorporate different aryl groups allows for the fine-tuning of the electronic and photophysical properties of these materials.

Structure

3D Structure

属性

CAS 编号 |

52999-16-3 |

|---|---|

分子式 |

C10H9ClO |

分子量 |

180.63 g/mol |

IUPAC 名称 |

4-(4-chlorophenyl)but-3-yn-1-ol |

InChI |

InChI=1S/C10H9ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,2,8H2 |

InChI 键 |

WNGPMJTUAQQXKH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C#CCCO)Cl |

产品来源 |

United States |

Synthetic Methodologies for 3 Butyn 1 Ol, 4 4 Chlorophenyl

Direct Synthetic Pathways

Direct synthetic approaches to construct the 4-(4-chlorophenyl)-3-butyn-1-ol structure often rely on the principles of organometallic chemistry and alkynylation reactions. These methods involve the creation of a nucleophilic alkyne species that subsequently reacts with an appropriate electrophile.

Organometallic Strategies for Arylalkynol Construction

One of the foundational methods for synthesizing arylalkynols involves the reaction of a metal acetylide with an epoxide. For the target molecule, this would conceptually involve the reaction of a 4-chlorophenylacetylide with ethylene (B1197577) oxide. The acetylide can be generated from 1-chloro-4-ethynylbenzene (B13528) using a strong base such as sodium amide in liquid ammonia (B1221849) or an organolithium reagent like n-butyllithium.

A general representation of this strategy is the reaction of lithium acetylide with ethylene oxide, which has been reported to produce 3-butyn-1-ol (B147353) in good yields. researchgate.net A similar approach involves the use of Grignard reagents. For instance, a patented method describes the synthesis of 3-butyn-1-ol by reacting monoethynyl magnesium chloride with ethylene oxide in tetrahydrofuran. google.com This Grignard reagent is prepared by reacting acetylene (B1199291) gas with ethylmagnesium bromide. google.com To synthesize the specific target compound, 4-chlorophenylacetylene (B8058041) would be used as the starting alkyne.

A different organometallic approach involves the silylation of 3-butyn-1-ol, followed by further modifications. orgsyn.org While this specific example leads to a different final product, the initial step of forming a metalated butynol (B8639501) derivative is a relevant strategy. orgsyn.org

Alkynylation Reactions Involving Halobenzene Precursors

Alkynylation reactions provide another direct route to the target compound. These reactions typically involve the coupling of a terminal alkyne with an aryl halide. In this context, 3-butyn-1-ol would be coupled with a 4-chlorosubstituted benzene (B151609) derivative. However, the more common and efficient approach is the Sonogashira cross-coupling reaction, which will be discussed in a later section.

A related, though less direct, synthesis of a butynol derivative involves the reaction of 1,3-dichloro-2-butene (B238901) with sodium carbonate, followed by treatment with sodium amide in liquid ammonia to form 2-butyn-1-ol. orgsyn.org This highlights the use of halogenated precursors in the synthesis of alkynols.

Transition Metal-Catalyzed Coupling Approaches

Transition metal-catalyzed reactions, particularly those employing palladium, are powerful tools for the formation of carbon-carbon bonds and represent a highly effective method for the synthesis of 4-(4-chlorophenyl)-3-butyn-1-ol.

Sonogashira Cross-Coupling Reactions for Csp2-Csp Bond Formation

The Sonogashira reaction is a cornerstone of Csp2-Csp bond formation, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org For the synthesis of 4-(4-chlorophenyl)-3-butyn-1-ol, this would involve the coupling of 3-butyn-1-ol with 1-chloro-4-iodobenzene (B104392) or 1-bromo-4-chlorobenzene. The reactivity of the aryl halide is a critical factor, with iodides being more reactive than bromides, and chlorides being the least reactive. wikipedia.org

The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.orgwalisongo.ac.id The general applicability of the Sonogashira coupling has made it a popular choice in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to address certain limitations of the traditional system. libretexts.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product | Reference |

| 3-Butyn-1-ol | 1-Iodo-4-chlorobenzene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) | 4-(4-chlorophenyl)-3-butyn-1-ol | walisongo.ac.id |

| 3-Butyn-1-ol | 1-Bromo-4-chlorobenzene | Palladium(0) complex / CuI | Amine | 4-(4-chlorophenyl)-3-butyn-1-ol | wikipedia.orglibretexts.org |

| Terminal Alkyne | Aryl Halide | Palladium Catalyst / Copper(I) Cocatalyst | Amine | Internal Alkyne | youtube.com |

Palladium-Mediated Methodologies Utilizing Substituted Homopropargylic Alcohols

Palladium-catalyzed C-O cross-coupling reactions offer an alternative, though less direct, conceptual pathway. These reactions typically form alkyl aryl ethers by coupling an alcohol with an aryl halide. nih.govmit.edumit.edu While not a direct method for forming the C-C bond of the target molecule, the principles of palladium catalysis are relevant. For instance, the development of specialized phosphine (B1218219) ligands has been crucial in improving the efficiency of these coupling reactions, particularly for less reactive aryl chlorides and alcohols containing β-hydrogens. nih.govmit.edu

The challenges in these C-O couplings, such as the competition with β-hydride elimination, have led to the design of more effective catalyst systems. mit.edu These advancements in palladium catalysis could potentially be adapted for C-C bond-forming reactions involving functionalized alcohols like 3-butyn-1-ol.

Stereoselective Synthesis Considerations in Related Alkynols

While the target molecule, 4-(4-chlorophenyl)-3-butyn-1-ol, does not possess a stereocenter, the principles of stereoselective synthesis are crucial in the broader context of arylalkynol chemistry. Many biologically active molecules derived from arylalkynols are chiral, and their synthesis requires precise control over stereochemistry.

Recent research has demonstrated methods for the stereoselective synthesis of various complex molecules. For example, a method for the stereoselective activation of enantiotopic fluoride (B91410) positions in geminal difluoromethyl groups has been reported, allowing access to a range of stereoenriched fluorocarbons. nih.govsemanticscholar.org This highlights the use of chiral Lewis bases to control the stereochemical outcome of a reaction. nih.govsemanticscholar.org

In the context of glycosylation, which involves the formation of stereospecific linkages, synergistic effects of catalyst systems and remote participating groups have been used to achieve excellent α-stereoselectivity in the synthesis of complex α-glucans. nih.gov These strategies, while applied to different classes of molecules, underscore the importance of catalyst and substrate design in achieving high levels of stereocontrol.

Green Chemistry and Sustainable Synthesis Principles in Arylalkynol Production

The production of arylalkynols, including 3-Butyn-1-ol, 4-(4-chlorophenyl)-, is increasingly being guided by the principles of green chemistry to mitigate environmental impact and enhance sustainability. These principles focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. Key strategies in the green synthesis of arylalkynols involve the development of eco-friendly catalytic systems, the use of benign solvents, and the application of energy-saving technologies like microwave irradiation and mechanochemistry.

A cornerstone in the synthesis of 4-aryl-3-butyn-1-ols is the Sonogashira cross-coupling reaction, which traditionally relies on a palladium catalyst, a copper co-catalyst, and an amine base in an organic solvent. researchgate.net While effective, this method often involves toxic and expensive catalysts, volatile organic solvents, and sometimes harsh reaction conditions. Green chemistry approaches aim to address these drawbacks.

Recent advancements have focused on creating more sustainable Sonogashira coupling protocols. One significant development is the use of palladium-free catalyst systems, often employing more abundant and less toxic metals like copper. dntb.gov.ua These copper-catalyzed reactions can sometimes be performed in greener solvents, such as water, which significantly reduces the environmental footprint of the synthesis. dntb.gov.uadigitellinc.com The use of water as a solvent is not only environmentally friendly but can also simplify product isolation. dntb.gov.ua

Microwave-assisted synthesis has emerged as a powerful tool in green organic synthesis, offering dramatic reductions in reaction times, often from hours to minutes, and frequently leading to higher yields and cleaner reactions. nih.govfrontiersin.org This technique is particularly applicable to the synthesis of arylalkynols, where it can accelerate the Sonogashira coupling, leading to a more energy-efficient process.

Solvent-free reaction conditions, often achieved through mechanochemical methods like ball milling, represent another significant stride in green synthesis. semanticscholar.orgresearchgate.net By grinding solid reactants together, often with a catalytic amount of a substance, the need for bulk solvents is eliminated, which in turn reduces waste and potential environmental contamination. This technique has been successfully applied to the synthesis of various heterocyclic compounds and holds promise for the production of arylalkynols. semanticscholar.org

The following table summarizes some of the green and sustainable approaches that are applicable to the synthesis of arylalkynols like 3-Butyn-1-ol, 4-(4-chlorophenyl)-.

| Green Chemistry Approach | Description | Potential Advantages |

| Palladium-Free Catalysis | Utilizes more abundant and less toxic metals like copper as the primary catalyst for the Sonogashira coupling reaction. dntb.gov.ua | Reduces reliance on expensive and toxic palladium, lowers overall cost. dntb.gov.ua |

| Use of Green Solvents | Employs environmentally benign solvents, with a strong emphasis on water, to replace traditional volatile organic solvents. dntb.gov.uadigitellinc.com | Reduces pollution, improves safety, and can simplify purification. dntb.gov.ua |

| Microwave-Assisted Synthesis | Applies microwave irradiation to dramatically shorten reaction times and often increase product yields. nih.govfrontiersin.org | Significant energy savings, faster process, and potentially cleaner reactions. |

| Solvent-Free Synthesis (Ball Milling) | Conducts reactions by grinding solid reactants together, eliminating the need for a solvent. semanticscholar.orgresearchgate.net | Minimizes waste, reduces environmental impact, and can lead to different reactivity and selectivity. semanticscholar.org |

| Heterogeneous Catalysis | Employs catalysts that are in a different phase from the reactants, allowing for easy separation and recycling. researchgate.net | Simplifies product purification, reduces catalyst waste, and lowers process costs. researchgate.net |

These green chemistry principles are pivotal in shaping the future of arylalkynol synthesis, aiming for processes that are not only efficient and high-yielding but also environmentally responsible and sustainable.

Chemical Reactivity and Transformation Mechanisms of 3 Butyn 1 Ol, 4 4 Chlorophenyl

Alkynyl Functional Group Reactivity

The reactivity of the alkynyl group, a carbon-carbon triple bond, is characterized by its high electron density, making it susceptible to a variety of addition and transformation reactions. fiveable.me

Nucleophilic Additions to the Triple Bond

In a nucleophilic addition reaction, a nucleophile attacks one of the electrophilic carbon atoms of the triple bond, leading to the breaking of a pi bond. wikipedia.org This process can create new carbon-carbon or carbon-heteroatom bonds. For terminal alkynes like 3-Butyn-1-ol (B147353), 4-(4-chlorophenyl)-, the presence of a terminal hydrogen makes the adjacent carbon atom particularly susceptible to attack, especially after deprotonation to form an acetylide.

Expected Nucleophilic Addition Reactions:

| Nucleophile | Product Type |

| Organometallic Reagents (e.g., Grignard) | Substituted Alcohols/Ketones (after hydrolysis) |

| Amines | Enamines or Imines |

| Alcohols | Acetals or Ketals |

| Hydrides | Alcohols |

Cycloaddition Reactions, Including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Cycloaddition reactions are powerful tools for forming cyclic compounds. organicreactions.org The terminal alkyne in 3-Butyn-1-ol, 4-(4-chlorophenyl)- is an excellent candidate for such reactions. The most prominent among these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgbioclone.net This reaction joins a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org This transformation is highly efficient, regiospecific, and tolerant of a wide range of functional groups. organic-chemistry.orgnih.gov

General Scheme for CuAAC Reaction:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Butyn-1-ol, 4-(4-chlorophenyl)- | Organic Azide (R-N₃) | Copper(I) source | 1,4-disubstituted 1,2,3-triazole |

Other cycloaddition reactions, such as [4+2] and [4+3] cycloadditions, are also theoretically possible, where the alkyne can act as a dienophile or a 2π component. nih.govdntb.gov.uayoutube.com

Selective Hydrogenation Pathways for Alkynols to Alkenols and Alkanols

The triple bond of an alkynol can be selectively hydrogenated to either a double bond (alkenol) or a single bond (alkanol) depending on the catalyst and reaction conditions. osti.gov

To Alkenols (Semi-hydrogenation): The use of poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), typically results in the syn-addition of hydrogen, leading to the formation of a cis-(Z)-alkene. researchgate.net Other catalytic systems can provide access to the trans-(E)-alkene. acs.org

To Alkanols (Full hydrogenation): Complete reduction of the alkyne to an alkane can be achieved using more active catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. researchgate.net

Hydrogenation Pathways:

| Desired Product | Typical Catalyst | Stereochemistry |

| (Z)-4-(4-chlorophenyl)but-3-en-1-ol | Lindlar's Catalyst | cis |

| (E)-4-(4-chlorophenyl)but-3-en-1-ol | Na/NH₃ (liquid) | trans |

| 4-(4-chlorophenyl)butan-1-ol | Pd/C, H₂ | N/A |

Hydroxyl Functional Group Reactivity

The primary hydroxyl (-OH) group in 3-Butyn-1-ol, 4-(4-chlorophenyl)- is a versatile functional group that can undergo a range of transformations. libretexts.org

Esterification and Etherification Reactions

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid.

Etherification: The formation of an ether can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation and Reduction Transformations

Oxidation: Primary alcohols can be oxidized to aldehydes using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol all the way to a carboxylic acid. The position of the hydroxyl groups can affect the reactivity and products of electro-oxidation. ntu.edu.sg

Reduction: The hydroxyl group itself is generally not reducible. However, it can be converted into a better leaving group (e.g., a tosylate) and then be eliminated or substituted.

Summary of Hydroxyl Group Transformations:

| Reaction Type | Reagent | Product Functional Group |

| Esterification | Carboxylic Acid (R-COOH) + Acid catalyst | Ester |

| Etherification | 1. NaH 2. Alkyl Halide (R-X) | Ether |

| Mild Oxidation | PCC | Aldehyde |

| Strong Oxidation | KMnO₄ | Carboxylic Acid |

Influence of the 4-Chlorophenyl Moiety on Molecular Reactivity and Electron Density Distribution

The chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. Its inductive effect (electron-withdrawing) outweighs its resonance effect (electron-donating), leading to a general deactivation of the phenyl ring towards electrophilic attack. This deactivation was noted in the context of Friedel-Crafts-type reactions, where the chlorophenyl group is less prone to participate in intramolecular cyclization compared to an unsubstituted phenyl or an electron-rich aryl group. beilstein-journals.org

Furthermore, the electronic pull of the chlorophenyl group influences the adjacent alkyne. Aryl substituents on an alkyne can stabilize intermediates such as vinyl cations, which may form during certain addition reactions. The slightly electron-withdrawing nature of the 4-chlorophenyl group can impact the rate and regioselectivity of reactions at the triple bond. While alkynes generally react more slowly than alkenes with electrophiles like halogens, the presence of the aryl group can alter the reaction mechanism, sometimes leading to a loss of stereoselectivity compared to reactions with aliphatic alkynes.

Cascade and Multicomponent Reactions Featuring 3-Butyn-1-ol, 4-(4-chlorophenyl)- as a Substrate

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds and complex molecular architectures in a single operation. mdpi.com These processes are characterized by high atom economy and a reduction in the number of synthetic steps, purifications, and waste generation. 3-Butyn-1-ol, 4-(4-chlorophenyl)- serves as an excellent substrate for such reactions, owing to its combination of reactive functional groups that can be sequentially engaged under specific catalytic conditions.

BF3·OEt2-Mediated Indene (B144670) Formation Mechanisms

A notable application of 3-Butyn-1-ol, 4-(4-chlorophenyl)- is in a three-component, one-pot synthesis of substituted indenes, mediated by the Lewis acid boron trifluoride diethyl etherate (BF₃·OEt₂). beilstein-journals.org This reaction involves the combination of an aryl homopropargyl alcohol, an aldehyde, and an arene. Specifically, the reaction of 4-(4-chlorophenyl)-3-butyn-1-ol with various aldehydes has been shown to produce the corresponding indene derivatives in fair to good yields. beilstein-journals.org

The proposed mechanism for this transformation is a cascade sequence initiated by the activation of the aldehyde with BF₃·OEt₂. This is followed by a Prins-type reaction with the alkyne of the homopropargyl alcohol. The resulting intermediate then undergoes an intramolecular Friedel-Crafts-type cyclization. A subsequent ring-opening and a final Friedel-Crafts reaction lead to the formation of three new carbon-carbon bonds and the construction of the indene core. beilstein-journals.org The presence of the chloro-substituent on the phenyl ring of the homopropargyl alcohol deactivates it for the Friedel-Crafts reaction, which helps to control the regioselectivity of the cyclization steps. beilstein-journals.org

| Aldehyde Reactant | Resulting Indene Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzaldehyde | Indene 3bd | 72 |

| 3,4,5-Trimethoxybenzaldehyde | Indene 3bj | 68 |

| Cyclohexanecarboxaldehyde | Indene 3bp | 55 |

Pyrazole (B372694) Synthesis via Reactions with Hydrazonyl Chlorides

The terminal alkyne of homopropargylic alcohols like 3-butyn-1-ol, 4-(4-chlorophenyl)- can act as a dipolarophile in cycloaddition reactions. However, direct 1,3-dipolar cycloadditions with nitrilimines (generated in situ from hydrazonoyl chlorides) often suffer from low conversion and poor regioselectivity. unimi.it

A more effective and highly regioselective method for the synthesis of 5-hydroxyethyl-substituted pyrazoles involves a copper(I)-catalyzed reaction between homopropargylic alcohols and hydrazonoyl chlorides. unimi.it This reaction is typically carried out in the presence of a catalytic amount of copper(I) chloride and an organic base like triethylamine (B128534) at room temperature. unimi.it The reaction proceeds with complete regioselectivity, yielding the 5-substituted pyrazole as the sole regioisomer. unimi.it

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Butyn 1 Ol, 4 4 Chlorophenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise environment of each proton and carbon atom can be determined.

Proton NMR (¹H NMR) provides detailed information about the number of distinct proton environments and their neighboring protons. The spectrum of 3-Butyn-1-ol (B147353), 4-(4-chlorophenyl)- is expected to show characteristic signals for the aromatic, carbinol, methylene (B1212753), and hydroxyl protons. The electronegative chlorine atom on the phenyl ring influences the chemical shifts of the aromatic protons, causing them to appear further downfield compared to an unsubstituted phenyl group. orgchemboulder.com The acetylenic proton is notably absent, as the alkyne is internal and substituted at both ends.

The predicted ¹H NMR chemical shifts are summarized in the table below, based on analysis of similar structures and known substituent effects. pdx.eduorgchemboulder.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H-a, H-a') | ~7.35 | Doublet | ~8.5 |

| Aromatic (H-b, H-b') | ~7.28 | Doublet | ~8.5 |

| Carbinol (H-c) | ~4.80 | Triplet | ~6.5 |

| Methylene (H-d) | ~3.85 | Triplet | ~6.5 |

| Methylene (H-e) | ~2.70 | Triplet | ~6.5 |

| Hydroxyl (H-f) | Variable (e.g., ~1.90) | Broad Singlet | N/A |

Carbon-13 NMR (¹³C NMR) reveals the carbon framework of the molecule. Since natural abundance of ¹³C is low, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. oregonstate.edu The chemical shifts are highly sensitive to the electronic environment, providing clear evidence for the quaternary carbons of the alkyne and the substituted aromatic ring, as well as the methylene and carbinol carbons. ucl.ac.ukdocbrown.info The electronegative oxygen and chlorine atoms cause a downfield shift for their attached carbons. docbrown.info

Predicted ¹³C NMR chemical shifts for 3-Butyn-1-ol, 4-(4-chlorophenyl)- are presented in the following table. oregonstate.edursc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-1') | ~139 |

| Aromatic (C-2', C-6') | ~133 |

| Aromatic (C-4') | ~134 |

| Aromatic (C-3', C-5') | ~129 |

| Alkynyl (C-4) | ~88 |

| Alkynyl (C-3) | ~82 |

| Carbinol (C-1) | ~61 |

| Methylene (C-2) | ~24 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For 3-Butyn-1-ol, 4-(4-chlorophenyl)-, a COSY spectrum would show a key correlation between the carbinol proton (H-c) and the adjacent methylene protons (H-d), and between H-d and the other methylene protons (H-e). It would also confirm the coupling between the ortho- and meta-aromatic protons (H-a and H-b).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. sdsu.educolumbia.edu An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: H-a/a' to C-2'/6', H-b/b' to C-3'/5', H-c to C-1, H-d to C-2, and H-e to C-3.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds, which is vital for connecting the molecular fragments. sdsu.educolumbia.edu Key HMBC correlations would include:

The methylene protons (H-e) to the alkynyl carbons (C-3 and C-4).

The aromatic protons (H-a, H-a') to the alkynyl carbon (C-4).

The carbinol proton (H-c) to the methylene carbon (C-2) and the alkynyl carbon (C-3).

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR spectroscopy excels at identifying polar functional groups. The spectrum is dominated by absorptions from bonds with a significant change in dipole moment during vibration. udel.edu For 3-Butyn-1-ol, 4-(4-chlorophenyl)-, the most prominent features would be the O-H stretch from the alcohol, various C-H stretches, and absorptions in the fingerprint region for C-O and C-Cl bonds. The internal C≡C triple bond is expected to show a weak absorption. pressbooks.pubucla.edu

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3550 - 3200 | Strong, Broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| C≡C stretch (internal) | 2260 - 2100 | Weak to Medium |

| Aromatic C=C bending | 1700 - 1500 | Medium |

| C-O stretch | 1260 - 1050 | Strong |

| C-Cl stretch | 850 - 550 | Strong |

Raman spectroscopy is complementary to IR spectroscopy, as it detects vibrations that cause a change in the polarizability of the molecule. uantwerpen.be Non-polar bonds, which are often weak in the IR spectrum, tend to produce strong signals in Raman. For this molecule, the C≡C triple bond and the aromatic ring vibrations are expected to be particularly strong and diagnostic in the Raman spectrum. uantwerpen.be The polar O-H and C-Cl bonds, in contrast, would be weak.

| Vibrational Mode | Characteristic Shift (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Strong |

| Aliphatic C-H stretch | 3000 - 2850 | Strong |

| C≡C stretch (internal) | 2260 - 2100 | Strong |

| Aromatic Ring Breathing | ~1600 & ~1000 | Strong |

| C-Cl stretch | 850 - 550 | Weak |

| O-H stretch | 3550 - 3200 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 3-Butyn-1-ol, 4-(4-chlorophenyl)-, the molecular formula is C₁₀H₉ClO, corresponding to a molecular weight of approximately 180.63 g/mol .

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a second peak [M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for 3-Butyn-1-ol, 4-(4-chlorophenyl)- are predicted to involve cleavages at the bonds adjacent to the functional groups.

A plausible fragmentation pattern would include:

Loss of a water molecule (-H₂O): Alcohols readily undergo dehydration, which would result in a fragment ion at m/z [M-18]⁺.

Cleavage of the C-C bond adjacent to the hydroxyl group: This would lead to the formation of a [CH₂OH]⁺ ion at m/z 31 and a larger fragment corresponding to the rest of the molecule.

Fragmentation of the butynol (B8639501) chain: Cleavage at various points along the carbon chain would produce a series of fragment ions.

Loss of the chlorophenyl group: Cleavage of the bond connecting the aromatic ring to the alkyne would result in ions corresponding to the chlorophenyl cation [C₆H₄Cl]⁺ and the butynol chain. The isotopic signature of chlorine would also be present in fragments containing the chlorophenyl moiety.

The following table summarizes the predicted significant fragment ions in the mass spectrum of 3-Butyn-1-ol, 4-(4-chlorophenyl)-.

| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment |

| 180/182 | Molecular Ion | [C₁₀H₉ClO]⁺ |

| 162/164 | [M - H₂O]⁺ | [C₁₀H₇Cl]⁺ |

| 145 | [M - Cl]⁺ | [C₁₀H₉O]⁺ |

| 111/113 | Chlorophenyl cation | [C₆H₄Cl]⁺ |

| 75 | Phenyl cation | [C₆H₃]⁺ |

| 31 | Hydroxymethyl cation | [CH₂OH]⁺ |

This table is based on theoretical fragmentation patterns and the presence of the ³⁵Cl and ³⁷Cl isotopes.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

While specific X-ray crystallography data for 3-Butyn-1-ol, 4-(4-chlorophenyl)- is not publicly available, the crystal structure of a closely related compound, 1-(4-bromophenyl)but-3-yn-1-one (C₁₀H₇BrO), provides significant insight into the likely solid-state conformation. researchgate.netnih.gov This analog differs by the substitution of the chlorine atom with bromine and the oxidation of the alcohol to a ketone.

The study of 1-(4-bromophenyl)but-3-yn-1-one revealed a monoclinic crystal system with the space group P2₁/n. researchgate.netnih.gov The molecule exhibits a generally planar geometry. nih.gov Intermolecular interactions, including C-H···O hydrogen bonds and short C=O···C≡C contacts, are crucial in stabilizing the crystal lattice. researchgate.netnih.gov

Based on this related structure, it can be inferred that 3-Butyn-1-ol, 4-(4-chlorophenyl)- would likely crystallize in a similar manner, with the chlorophenyl group and the butynol chain adopting a relatively planar conformation. The presence of the hydroxyl group would introduce strong hydrogen bonding (O-H···O), which would be a dominant feature in its crystal packing.

The table below presents the crystallographic data for the analogous compound, 1-(4-bromophenyl)but-3-yn-1-one, which serves as a predictive model for the solid-state structure of 3-Butyn-1-ol, 4-(4-chlorophenyl)-. researchgate.net

| Parameter | Value for 1-(4-bromophenyl)but-3-yn-1-one |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | 4 |

Data is for the analogous compound 1-(4-bromophenyl)but-3-yn-1-one and is intended for comparative purposes. researchgate.net

The precise determination of the crystal structure of 3-Butyn-1-ol, 4-(4-chlorophenyl)- through experimental X-ray diffraction would be necessary to confirm these predictions and provide definitive details of its solid-state architecture.

Theoretical and Computational Investigations of 3 Butyn 1 Ol, 4 4 Chlorophenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about electron distribution and energy levels.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that can act as an electron donor, while the LUMO is the orbital that can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For halogenated heterocyclic compounds, the specific lobes of the LUMO or even the LUMO+1 orbital are considered to correlate with reactivity trends in nucleophilic substitutions. wuxibiology.com In molecules designed for applications like solar cells, the HOMO and LUMO energies are systematically tuned by altering functional groups to optimize their photophysical properties. scispace.com Computational studies on similar aromatic compounds have determined HOMO-LUMO energy gaps to be in the range of 4-5 eV. researchgate.net The analysis of these orbitals helps in predicting the sites for electrophilic and nucleophilic attacks.

Table 1: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Description | Typical Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.0 to 5.0 |

| Note: The values in this table are illustrative, based on calculations for structurally related molecules, and represent the type of data generated by FMO analysis. |

The molecular electrostatic potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It is crucial for identifying the regions that are rich or deficient in electrons, which in turn helps predict sites for chemical reactions. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.netbhu.ac.in

For a molecule like 3-Butyn-1-ol (B147353), 4-(4-chlorophenyl)-, the MEP map would likely show negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the chlorine atom. researchgate.net Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. researchgate.net Such maps are invaluable in predicting intermolecular interactions, such as hydrogen bonding. researchgate.net Computational studies on similar molecules have used MEP analysis to correlate charge distribution with the molecule's reactivity and biological potential. researchgate.netresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the electronic structure, geometry, and properties of molecules. mdpi.comresearchgate.net It is widely applied due to its balance of accuracy and computational cost, making it suitable for studying complex systems. researchgate.net

Before properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. DFT is used to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the equilibrium geometry of the molecule. researchgate.net For flexible molecules like 3-Butyn-1-ol, 4-(4-chlorophenyl)-, which has rotatable bonds, conformational analysis is performed to identify the most stable conformer(s). researchgate.net

DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can determine bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netresearchgate.net These calculated parameters are often validated by comparison with experimental data from X-ray crystallography for similar compounds. researchgate.netmdpi.com

Table 2: Predicted Structural Parameters for Key Functional Groups (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C≡C | ~1.20 Å |

| C-Cl | ~1.74 Å | |

| C-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| **Bond Angle (°) ** | C-C≡C | ~178° |

| C-C-O | ~110° | |

| Note: These values are typical bond lengths and angles for the respective functional groups and serve to illustrate the data obtained from DFT-based geometry optimization. |

DFT calculations are highly effective in predicting various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra). nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational modes and their corresponding frequencies can be obtained. mdpi.com

The predicted vibrational spectrum is often compared with experimental FT-IR spectra to confirm the molecular structure and the accuracy of the computational method. researchgate.net Theoretical spectra help in the assignment of complex experimental spectra, where vibrational modes from different functional groups may overlap. For 3-Butyn-1-ol, 4-(4-chlorophenyl)-, key vibrational modes would include the O-H stretching of the alcohol, the C≡C stretching of the alkyne, the C-Cl stretching of the chlorophenyl group, and various C-H and C-C vibrations of the aromatic ring and alkyl chain. mdpi.com

Table 3: Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Alcohol | 3550 - 3700 |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Alkyne | ~3300 |

| C≡C Stretch | Alkyne | 2100 - 2260 |

| C=C Stretch | Aromatic | 1400 - 1600 |

| C-O Stretch | Alcohol | 1050 - 1260 |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 |

| Note: This table presents typical frequency ranges for the functional groups present in the molecule. Specific values are obtained from DFT calculations and are compared with experimental data for validation. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is a powerful tool for elucidating reaction mechanisms at the molecular level. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed.

For a molecule like 3-Butyn-1-ol, 4-(4-chlorophenyl)-, computational studies could investigate various potential reactions. For instance, the alkyne group can undergo cycloaddition reactions, while the hydroxyl group can be involved in esterification or substitution reactions. medchemexpress.com Computational modeling can predict the most likely reaction pathway by comparing the energy barriers of different possible routes. nih.gov This involves locating the transition state structures connecting reactants to products and calculating the activation energy. Such studies provide fundamental insights that can help in designing new synthetic routes and optimizing reaction conditions. mdpi.com

Transition State Analysis for Key Transformations

Transition state theory is a cornerstone of understanding chemical reactivity. By locating and characterizing the transition state (TS) for a given reaction, we can understand the geometry of the highest energy point along the reaction coordinate and calculate the activation energy, which is crucial for predicting reaction rates. For 3-butyn-1-ol, 4-(4-chlorophenyl)-, several key transformations can be envisaged, and their transition states computationally explored.

One of the most probable reactions for this molecule is an intramolecular cyclization to form a cyclic ether. This can occur via different pathways, depending on the reaction conditions. For instance, an acid-catalyzed cyclization would involve the protonation of the hydroxyl group, followed by the nucleophilic attack of the alkyne π-system onto the resulting oxonium ion. A base-catalyzed cyclization, on the other hand, would proceed through the deprotonation of the hydroxyl group to form an alkoxide, which would then attack the alkyne.

Computational studies, typically employing density functional theory (DFT), can be used to model these reaction pathways. For the acid-catalyzed cyclization, the transition state would likely feature a partially formed C-O bond and a developing positive charge on the alkyne carbon. The geometry of this transition state, including the key bond lengths and angles, can be precisely calculated.

Another important class of reactions for this molecule is metal-catalyzed transformations. For example, a palladium-catalyzed intramolecular coupling reaction could lead to the formation of a five-membered ring containing a palladium atom, which could then undergo further reactions. The transition state for the initial oxidative addition step would involve the coordination of the palladium catalyst to the alkyne, followed by the insertion of the metal into the C-H bond of the alkyne.

A hypothetical transition state analysis for the acid-catalyzed cyclization of 3-butyn-1-ol, 4-(4-chlorophenyl)- is presented in the table below. The data is illustrative and based on typical values observed for similar reactions.

Table 1: Hypothetical Transition State Parameters for the Acid-Catalyzed Cyclization of 3-Butyn-1-ol, 4-(4-chlorophenyl)-

| Parameter | Value |

|---|---|

| C-O bond length (Å) | 1.85 |

| C-C triple bond length (Å) | 1.25 |

| O-H bond length (Å) | 1.05 |

| C-O-H bond angle (°) | 115 |

| Imaginary frequency (cm⁻¹) | -350 |

Energetic Profiles and Reaction Rate Predictions

Once the transition states for the potential reactions of 3-butyn-1-ol, 4-(4-chlorophenyl)- have been located, the entire energetic profile of each reaction can be mapped out. This involves calculating the energies of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state gives the activation energy (Ea), while the difference between the reactants and products gives the reaction energy (ΔE).

These energetic parameters are crucial for predicting the kinetics and thermodynamics of the reactions. A lower activation energy implies a faster reaction rate, while a more negative reaction energy indicates that the products are more stable than the reactants and the reaction is thermodynamically favorable.

For the intramolecular cyclization of 3-butyn-1-ol, 4-(4-chlorophenyl)-, computational studies could compare the energetic profiles of the acid-catalyzed and base-catalyzed pathways. It is expected that the acid-catalyzed pathway would have a lower activation energy due to the activation of the hydroxyl group by protonation.

The reaction rates can be predicted using the Arrhenius equation, which relates the rate constant (k) to the activation energy and temperature. By calculating the activation energies for different competing reaction pathways, it is possible to predict which reaction will be dominant under a given set of conditions.

A hypothetical energetic profile for the acid-catalyzed cyclization of 3-butyn-1-ol, 4-(4-chlorophenyl)- is presented in the table below. The values are for illustrative purposes.

Table 2: Hypothetical Energetic Profile for the Acid-Catalyzed Cyclization of 3-Butyn-1-ol, 4-(4-chlorophenyl)-

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant | 0.0 |

| Protonated Reactant | -5.2 |

| Transition State | 15.8 |

| Product | -10.5 |

In Silico Screening for Novel Reactivity or Interaction Modalities

In silico screening is a computational technique used to search large databases of chemical compounds for molecules with desired properties. In the context of 3-butyn-1-ol, 4-(4-chlorophenyl)-, in silico screening could be used to explore its potential for novel reactivity or interactions.

For example, a database of known catalysts could be screened to identify new catalysts that could promote novel transformations of the molecule. This could involve docking the molecule into the active sites of different catalysts and calculating the binding energies.

Similarly, a database of biological receptors could be screened to identify potential protein targets for the molecule. This could be useful for exploring the potential bioactivity of the molecule and its derivatives.

In silico screening can also be used to predict the reactivity of the molecule towards a range of different reagents. This can be done by using quantitative structure-activity relationship (QSAR) models, which relate the chemical structure of a molecule to its reactivity. By developing a QSAR model for a particular reaction, it is possible to predict the reactivity of 3-butyn-1-ol, 4-(4-chlorophenyl)- without having to perform any experiments.

The results of such in silico screening studies can provide valuable leads for experimental investigations and can help to accelerate the discovery of new reactions and applications for 3-butyn-1-ol, 4-(4-chlorophenyl)-.

Applications in Chemical Sciences and Materials Development

Strategic Utility as a Building Block in Complex Organic Synthesis

The homopropargylic alcohol structure of 4-(4-chlorophenyl)-3-butyn-1-ol makes it a valuable intermediate in the synthesis of more complex molecular architectures. nih.govorganic-chemistry.org The hydroxyl and terminal alkyne groups can be manipulated either independently or in concert to construct intricate frameworks.

The terminal alkyne provides a handle for numerous carbon-carbon bond-forming reactions, including the well-established Sonogashira, Glaser-Hay, and other cross-coupling methodologies. oup.combeilstein-journals.org These reactions allow for the extension of the carbon skeleton by coupling the alkyne with aryl, vinyl, or other alkynyl fragments, leading to the assembly of conjugated systems or elaborate natural product analogs. For instance, palladium-catalyzed coupling with aryl halides can produce complex disubstituted alkynes. beilstein-journals.org

Simultaneously, the secondary alcohol functionality can be used as a nucleophile, be oxidized to a ketone, or serve as a directing group for stereoselective transformations on the adjacent alkyne. This dual functionality is particularly useful in one-pot reaction sequences. A notable application of homopropargylic alcohols is their intramolecular cyclization to form lactones, a common motif in biologically active compounds. organic-chemistry.org This can be achieved through an alkyne deprotonation/boronation/oxidation sequence, which generates a ketene (B1206846) intermediate that is subsequently trapped by the hydroxyl group. organic-chemistry.org

The strategic placement of the chlorophenyl group also influences reactivity, providing steric bulk and electronic effects that can be exploited for regioselective and stereoselective outcomes in subsequent transformations.

Integration into Advanced Functional Materials

The unique electronic and structural features of 4-(4-chlorophenyl)-3-butyn-1-ol make it an attractive monomer for the synthesis of advanced functional materials with tailored properties. numberanalytics.com

The terminal alkyne group of 4-(4-chlorophenyl)-3-butyn-1-ol is a key functional handle for polymerization. numberanalytics.comresearchgate.net It can participate in a variety of polymerization reactions to create polymers with novel properties. For example, Sonogashira polycoupling, which involves the reaction between a dihaloaromatic compound and a di-alkyne, could incorporate this monomer to produce poly(aryleneethynylene)s (PAEs). oup.com These polymers are known for their conjugated backbones and interesting photophysical properties.

Furthermore, the alkyne can undergo polycyclotrimerization to form hyperbranched polymers with a high degree of aromatic character. oup.com The hydroxyl group offers an additional site for modification, either before or after polymerization. It can be used to initiate ring-opening polymerizations or be esterified to attach other functional side chains, thereby tuning the solubility, thermal stability, and mechanical properties of the final polymer. For instance, alkyne-functionalized monomers have been incorporated into polyesters via melt condensation, with the alkyne groups later used for cross-linking through thiol-yne click chemistry. nih.govacs.org The presence of the chlorophenyl group can enhance the thermal stability and flame-retardant properties of the resulting polymer.

Table 1: Potential Polymerization Reactions Involving 4-(4-Chlorophenyl)-3-butyn-1-ol

| Polymerization Type | Co-monomer/Catalyst | Resulting Polymer Type | Potential Properties |

| Sonogashira Polycoupling | Di-iodoaryl compound, Pd/Cu catalyst | Poly(aryleneethynylene) | Conjugated, Luminescent, Chemo-responsive |

| Glaser-Hay Polycoupling | Copper catalyst, Oxygen | Polydiacetylene | Conjugated, Thermochromic, Non-linear optical |

| Thiol-yne Polymerization | Dithiol, Photoinitiator | Cross-linked Polythioether | Elastomeric, Tunable mechanical properties |

| Azide-Alkyne Polycycloaddition | Diazide compound, Cu(I) or Ru(II) catalyst | Poly(triazole) | High thermal stability, Metal-coordinating |

| Polycyclotrimerization | TaCl₅ or other catalysts | Hyperbranched Poly(phenylene) | Amorphous, Soluble, High thermal stability |

This table is illustrative and based on known alkyne polymerization methodologies.

Aromatic alkynes are foundational components in the design of organic optical and electronic materials due to their ability to create extended π-conjugated systems. nih.gov The 4-(4-chlorophenyl)-3-butyn-1-ol molecule serves as a precursor to such materials. The coupling of the terminal alkyne with other aromatic systems via reactions like the Sonogashira coupling can lead to the formation of chromophores with significant delocalization. nih.gov This extended conjugation is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. researchgate.netnih.gov

The chlorophenyl group can modulate the electronic properties of these materials by influencing the HOMO and LUMO energy levels. The hydroxyl group provides a site for attaching other functional units or for improving solubility and processability, which are critical for device fabrication. The rigid, linear nature of the alkyne unit helps in creating well-defined molecular architectures that can facilitate charge transport. nih.gov

Role as a Precursor for Diverse Heterocyclic Systems

Homopropargylic alcohols are versatile precursors for the synthesis of a wide array of heterocyclic compounds through intramolecular cyclization reactions. researchgate.net The 4-(4-chlorophenyl)-3-butyn-1-ol molecule can be readily converted into various heterocyclic frameworks, which are prevalent in pharmaceuticals and agrochemicals.

For example, gold- or silver-catalyzed intramolecular addition of the hydroxyl group to the alkyne can lead to the formation of substituted dihydrofurans. researchgate.net Depending on the reaction conditions and catalysts, different regiochemical outcomes (endo- or exo-cyclization) can be achieved. Furthermore, if the hydroxyl group is first converted into an amine, subsequent intramolecular cyclization can yield nitrogen-containing heterocycles like dihydropyrroles. researchgate.net Electrophilic halogenation of propargyl alcohols can also initiate cyclization or lead to the formation of α-haloenones, which are themselves versatile synthetic intermediates. rsc.org

Supramolecular Assembly and Crystal Engineering Based on Halogen and Hydroxyl Interactions

The rational design of crystalline materials, or crystal engineering, relies on predictable intermolecular interactions to guide the assembly of molecules into desired architectures. 4-(4-chlorophenyl)-3-butyn-1-ol possesses key functional groups capable of directing its self-assembly.

The hydroxyl group is a classic hydrogen bond donor and acceptor, readily forming O-H···O hydrogen bonds that can lead to chains, sheets, or more complex three-dimensional networks. researchgate.netbritannica.combyjus.com The aromatic ring can participate in π-π stacking interactions. Crucially, the chlorine atom can act as a halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom. orkg.orgnih.govacs.org These interactions are highly directional and can be used in concert with hydrogen bonds to construct robust supramolecular synthons. nih.gov The interplay between the O-H···O hydrogen bonds and C-Cl···O or C-Cl···π halogen bonds can lead to the formation of highly ordered co-crystals and layered materials with specific physical properties. nih.govoup.com

Development of Chemical Probes and Tags via Click Chemistry

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. acs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example of such a reaction. organic-chemistry.org The terminal alkyne of 4-(4-chlorophenyl)-3-butyn-1-ol makes it an ideal candidate for this type of transformation. alfa-chemistry.com

This molecule can be incorporated into larger structures (e.g., peptides, nucleotides, or drug candidates), and the terminal alkyne serves as a reactive handle for subsequent labeling. By reacting the alkyne-tagged molecule with an azide-functionalized probe (e.g., a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radiolabel), researchers can visualize, track, and isolate target biomolecules. umn.edunih.govnih.gov This methodology is invaluable for studying a wide range of biological processes, from protein function to drug targeting. researchgate.netnih.gov The hydroxyl group on the butynol (B8639501) scaffold provides a convenient point of attachment for linking the alkyne tag to a molecule of interest.

Future Research Directions and Emerging Paradigms

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The presence of a propargylic alcohol moiety in 4-(4-chlorophenyl)-3-butyn-1-ol introduces a chiral center upon functionalization, making the development of asymmetric synthetic routes a critical area of future research. Access to enantiomerically pure derivatives is often essential for applications in pharmaceuticals and materials science.

Future investigations could focus on several established and emerging strategies for asymmetric synthesis. One promising approach is the enantioselective reduction of a corresponding ynone precursor. This can be achieved using chiral catalysts, such as those based on ruthenium, rhodium, or iridium, in transfer hydrogenation or asymmetric hydrogenation reactions.

Another avenue is the kinetic resolution of racemic 4-(4-chlorophenyl)-3-butyn-1-ol. This can be accomplished through enzymatic catalysis, where lipases or other hydrolases selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. Chiral chemical catalysts could also be employed for this purpose.

Furthermore, the development of methods for the chiral resolution of racemic mixtures through the formation of diastereomeric derivatives is a viable strategy. By reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid or amine, diastereomers can be formed, which can then be separated by crystallization or chromatography. wikipedia.org Subsequent removal of the resolving agent would yield the pure enantiomers. The choice of resolving agent is critical and often requires empirical screening to find an effective one. wikipedia.org

Table 1: Examples of Chiral Resolution Strategies for Related Compounds

| Compound Type | Resolution Method | Chiral Agent/Catalyst | Outcome |

| 1,4-Dihydropyridines | Diastereomer Crystallization | (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol | Selective crystallization of one diastereomer. nih.gov |

| Propranolol Derivatives | Chiral Chromatography | Chiral Stationary Phase | Separation of enantiomers with >98% ee. |

Investigation of Unexplored Catalytic Applications

The unique combination of functional groups in 4-(4-chlorophenyl)-3-butyn-1-ol suggests its potential as a ligand or precursor in various catalytic systems. The alkyne and hydroxyl moieties can coordinate to metal centers, influencing the steric and electronic environment of the catalyst and, consequently, its activity and selectivity.

Future research could explore the use of this compound and its derivatives as ligands in transition metal catalysis. For instance, coordination to metals like copper, gold, or palladium could yield catalysts for a range of transformations, including cross-coupling reactions, cycloadditions, and asymmetric catalysis. The chlorophenyl group can also play a role in tuning the electronic properties of the metal center.

Moreover, the compound itself could be a substrate in novel catalytic transformations. For example, intramolecular cyclization reactions could lead to the formation of heterocyclic compounds of potential interest in medicinal chemistry. The development of catalysts that can selectively activate the C-H or C-Cl bonds in the molecule would also open up new avenues for functionalization.

Rational Design of Derivatives for Targeted Chemical Properties

The systematic modification of the 4-(4-chlorophenyl)-3-butyn-1-ol scaffold through rational design is a key strategy for developing new molecules with specific, predetermined properties. By altering the substituents on the aromatic ring, modifying the alkyne terminus, or derivatizing the hydroxyl group, a wide range of chemical space can be explored.

For example, the introduction of different functional groups on the phenyl ring could modulate the electronic properties of the molecule, which could be beneficial for applications in materials science, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Computational methods, such as Density Functional Theory (DFT), can be employed to predict how these modifications will affect the electronic structure and properties of the resulting derivatives. scirp.org

Derivatization of the hydroxyl group could be used to attach the molecule to polymers or solid supports, creating new functional materials. The alkyne can serve as a handle for "click" chemistry, allowing for the facile conjugation of the molecule to biomolecules or other chemical entities. The synthesis of analogs with different linkers between the phenyl ring and the alkyne could also be explored to optimize the geometry and flexibility of the molecule for specific applications. Research into the synthesis of analogs of other complex molecules, such as mifepristone, has shown that even small structural changes can lead to significant differences in biological activity. researchgate.net

Table 2: Potential Modifications and Their Targeted Properties

| Modification Site | Example Modification | Targeted Property | Potential Application |

| Phenyl Ring | Addition of electron-donating or -withdrawing groups | Tunable electronic properties | Organic electronics |

| Hydroxyl Group | Esterification with a polymerizable group | Material functionalization | Advanced polymers |

| Alkyne Terminus | "Click" reaction with an azide (B81097) | Bioconjugation | Chemical biology probes |

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

A deeper understanding of the reaction mechanisms involving 4-(4-chlorophenyl)-3-butyn-1-ol is crucial for optimizing existing transformations and discovering new reactivity. Advanced in situ spectroscopic techniques can provide real-time information on the formation and evolution of reaction intermediates, which is often not possible with traditional analytical methods.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can be used to monitor the progress of reactions involving this compound. For example, in a Sonogashira coupling reaction, where the alkyne is coupled with an aryl halide, in situ spectroscopy could help to identify the key catalytic intermediates and elucidate the role of additives and reaction conditions. Studies on the Sonogashira coupling of related compounds have demonstrated the power of in situ techniques in understanding reaction mechanisms. nih.gov

These studies would not only provide fundamental insights into the reactivity of 4-(4-chlorophenyl)-3-butyn-1-ol but also enable the rational optimization of reaction conditions to improve yields, selectivity, and catalyst turnover numbers.

Machine Learning and AI-Driven Discovery of Novel Reactivity and Applications

For a molecule like 4-(4-chlorophenyl)-3-butyn-1-ol, ML models could be trained to predict a wide range of properties, from its potential biological activity to its performance as a component in advanced materials. youtube.comnih.gov For instance, quantitative structure-activity relationship (QSAR) models could be developed to predict the therapeutic potential of its derivatives. nih.gov

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-Butyn-1-ol, 4-(4-chlorophenyl)-, and how can they inform experimental design?

- Answer: The compound’s molecular formula (C₁₀H₉ClO) and molecular weight (derived from structural analogs) suggest moderate polarity. The alkyne group (C≡C) and hydroxyl (-OH) moiety indicate reactivity in click chemistry or nucleophilic substitutions. Boiling points and densities for the parent compound 3-Butyn-1-ol are 128.8°C and 0.926 g/cm³, respectively, which can guide solvent selection and purification methods (e.g., distillation) . Solubility in polar aprotic solvents (e.g., DMF, DMSO) is inferred from analogs like 3-Butyn-1-ol, 4-bromo- .

Q. What synthetic routes are reported for 4-(4-chlorophenyl)-substituted alkynols, and what are their limitations?

- Answer: A plausible route involves Sonogashira coupling between 4-chlorophenylacetylene and epichlorohydrin derivatives, followed by reduction. Alternatively, nucleophilic substitution on pre-functionalized alkynes (e.g., propargyl bromide) with 4-chlorophenol derivatives may yield the target compound. Challenges include regioselectivity control and avoiding side reactions (e.g., alkyne dimerization) under catalytic conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-Butyn-1-ol, 4-(4-chlorophenyl)-?

- Answer:

- ¹H NMR: Expect signals for the alkyne proton (δ ~2.5 ppm, triplet), hydroxyl (-OH, δ ~1.5 ppm, broad), and aromatic protons (δ ~7.3-7.5 ppm, doublets for para-substituted chlorophenyl) .

- ¹³C NMR: Alkyne carbons (δ ~70-85 ppm), quaternary carbons in the aromatic ring (δ ~135 ppm for C-Cl), and hydroxyl-bearing carbon (δ ~60 ppm) .

- IR: Stretching vibrations for C≡C (~2100 cm⁻¹), -OH (~3300 cm⁻¹), and C-Cl (~750 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorophenyl group influence reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing chlorine atom activates the aryl ring toward electrophilic substitution but may deactivate alkyne coordination in metal-catalyzed reactions (e.g., CuAAC). Steric hindrance from the para-substitution can reduce side reactions in cycloadditions. Computational studies (DFT) are recommended to map frontier molecular orbitals and predict regioselectivity .

Q. What contradictions exist in reported stability data for chlorophenyl-substituted alkynols, and how can they be resolved?

- Answer: Some studies report oxidative instability of terminal alkynes in air, while others note stabilization via hydrogen bonding with the -OH group. To resolve discrepancies, conduct accelerated stability testing under controlled humidity and oxygen levels, paired with HPLC-MS to track degradation products .

Q. What strategies optimize yield in multi-step syntheses involving 3-Butyn-1-ol, 4-(4-chlorophenyl)-?

- Answer:

- Step 1: Use Pd/Cu catalysts for Sonogashira coupling to minimize homocoupling byproducts.

- Step 2: Protect the hydroxyl group (e.g., TBS ether) during harsh reactions to prevent oxidation.

- Step 3: Employ flash chromatography with gradient elution (hexane:EtOAc) for purification. Yield improvements (>70%) are achievable with rigorous moisture/oxygen exclusion .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer: Molecular docking (AutoDock Vina) and MD simulations can model binding affinities to targets like cytochrome P450 or kinases. The chlorophenyl group’s hydrophobic interactions and alkyne’s potential for covalent bonding should be prioritized in pharmacophore models .

Methodological Guidance

Q. What analytical protocols validate purity and identity in absence of commercial standards?

- Answer: Combine:

- HPLC-PDA: Use a C18 column (MeCN:H₂O gradient) to resolve impurities; UV detection at 254 nm (aromatic/Cl absorption).

- HRMS: Confirm exact mass (e.g., [M+H]⁺ = 181.0422 for C₁₀H₉ClO).

- Elemental Analysis: Match calculated vs. experimental C/H/Cl/O percentages (±0.3%) .

Q. How to mitigate hazards associated with handling 3-Butyn-1-ol derivatives?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。